3-[(4-Methylphenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent functionalization of the molecule. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards. The use of advanced technologies and methodologies can help in scaling up the production while maintaining the desired properties of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(4-Methylphenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Phenylcarbamoyl Derivatives: Compounds with similar carbamoyl groups but different core structures.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid groups but different overall structures.
Uniqueness
3-[(4-Methylphenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and overall structure
Properties
Molecular Formula |
C21H18N4O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C21H18N4O3/c1-13-7-9-15(10-8-13)23-20(26)16-12-22-25-18(14-5-3-2-4-6-14)11-17(21(27)28)24-19(16)25/h2-12,18,24H,1H3,(H,23,26)(H,27,28) |
InChI Key |
NDFOWINSTWHFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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